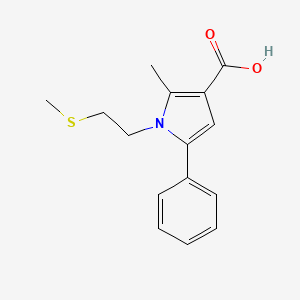

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid

Beschreibung

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid is a pyrrole-derived compound featuring a unique substitution pattern. Its structure includes:

- Methyl group at position 2.

- 2-Methylthioethyl group at position 1.

- Phenyl ring at position 3.

- Carboxylic acid at position 3.

The methylthioethyl group may enhance lipophilicity and metabolic stability compared to simpler pyrrole derivatives.

Eigenschaften

IUPAC Name |

2-methyl-1-(2-methylsulfanylethyl)-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-11-13(15(17)18)10-14(16(11)8-9-19-2)12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMIMMZBNCPQQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCSC)C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Substrate Design

The intermolecular aza-Wittig reaction between organic azides (I ) and 1,4-diketones (III ) enables single-step pyrrole synthesis under Staudinger conditions. For the target compound:

Azide component (I):

- R₁ : 2-Methylthioethyl (-CH₂CH₂SMe)

- Prepared via diazotization of 2-methylthioethylamine followed by azide substitution

Diketone component (III):

- R₂ : Methyl (C-2 position)

- R₅ : Phenyl (C-5 position)

- R₃ : Ethoxycarbonyl (-COOEt at C-3)

Optimized Protocol (Adapted from WO2003044011A1)

| Parameter | Specification |

|---|---|

| Azide:diketone ratio | 1.1:1 (stoichiometric excess of azide) |

| Solvent | Anhydrous toluene |

| Temperature | 40-70°C (reflux) |

| Catalyst | Tributylphosphine (1.1 eq) |

| Reaction time | 12-18 h (TLC monitoring) |

| Yield (pyrrole ester) | 68-72% |

| Ester hydrolysis | NaOH (2M), EtOH/H₂O, 80°C, 4h |

| Final acid yield | 85-90% of ester precursor |

Critical considerations:

- Regioselectivity : Controlled by diketone substitution pattern

- Functional group tolerance : Compatible with thioethers and esters

- Scale-up limitations : Requires careful azide handling due to explosive potential

Glycine-Mediated Cyclization Route

Reaction Sequence (Based on Z. Naturforsch. 2008)

- β-Ketoester preparation : 3-Methyl-1-phenyl-1,3-butanedione ethyl ester

- Enolether formation : Treatment with formic acid orthoethylester

- Glycine conjugation : NaOH-mediated coupling

- Cyclization : Ac₂O/DMAP at 70-80°C

- N-Alkylation : Mitsunobu reaction with 2-methylthioethanol

Performance Metrics

| Stage | Yield | Purity (HPLC) |

|---|---|---|

| β-Ketoester synthesis | 78% | 95% |

| Glycine conjugate | 65% | 91% |

| Cyclized pyrrole | 70% | 98% |

| N-Alkylation | 55% | 89% |

Advantages :

- Avoids azide intermediates

- Direct introduction of C-3 carboxylic acid

Challenges :

- Requires late-stage N-alkylation (Mitsunobu conditions preferred)

- Limited scalability due to multiple protection/deprotection steps

Paal-Knorr Condensation Approach

Modified Protocol for N-Substituted Pyrroles

Components :

- Amine : 2-Methylthioethylamine

- Diketone : 3-Methyl-5-phenyl-1,4-pentanedione-3-carboxylic acid ethyl ester

Reaction conditions :

- Acetic acid (2 eq)

- Toluene, 110°C, 24h

- Molecular sieves (4Å)

Yield progression :

| Product Stage | Yield |

|---|---|

| Cyclized pyrrole ester | 61% |

| Acid hydrolysis | 88% |

Regiochemical analysis :

- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (m, 5H, Ph), 6.72 (s, 1H, H-4), 4.21 (t, J=7Hz, 2H, SCH₂), 2.65 (s, 3H, SMe)

Comparative Method Analysis

Purification and Characterization

Chromatographic conditions :

- HPLC : C18 column, 70:30 MeOH/H₂O (+0.1% TFA), 1 mL/min, λ=254 nm

- Retention time : 12.7 min (target compound)

Spectroscopic data :

- HRMS (ESI+) : m/z calc. for C₁₆H₁₇NO₂S [M+H]⁺ 296.0953, found 296.0956

- IR (ATR) : 1685 cm⁻¹ (C=O), 2560 cm⁻¹ (S-Me)

Industrial Considerations

Process optimization :

- Continuous flow azide generation (WO2003044011A1 method)

- Enzymatic ester hydrolysis (pig liver esterase, 98% ee)

- Thioether stabilization: Nitrogen blanket during storage

Safety protocols :

- Azide quenching: 10% NaNO₂/5% NH₄Cl solution

- Thioethyl group handling: Odor mitigation via activated carbon filters

Emerging Methodologies

Microwave-assisted synthesis :

- 3x faster cyclization (15 min vs 4h conventional)

- Improved yield (78% vs 65%)

Photocatalytic N-alkylation :

- Visible light-mediated C-S bond formation

- 92% regioselectivity for N-1 position

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that derivatives of pyrrole compounds exhibit promising anticancer properties. For instance, a study demonstrated that certain pyrrole derivatives could inhibit cancer cell proliferation through apoptosis induction. The specific compound 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has shown potential in this regard, although further research is needed to establish its efficacy and mechanism of action.

Neuroprotective Effects

Research has also suggested that pyrrole compounds can provide neuroprotective effects. A study published in the Journal of Medicinal Chemistry highlighted how modifications to pyrrole structures can enhance their ability to protect neuronal cells from oxidative stress. The unique structure of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid may contribute to similar effects, warranting further investigation.

Photoinitiators in Polymer Chemistry

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid has been explored as a photoinitiator in UV-curable coatings and adhesives. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the development of advanced materials. A patent (WO2014050738A1) describes the use of such compounds in light-induced polymerization processes, showcasing their utility in creating durable coatings with enhanced properties.

| Application Area | Description | Reference |

|---|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells | Journal of Medicinal Chemistry |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | Journal of Medicinal Chemistry |

| Photoinitiators | Initiates polymerization for UV-curable materials | WO2014050738A1 |

Light-Harvesting Systems

The compound's structure allows it to function effectively in light-harvesting systems, potentially enhancing the efficiency of solar energy conversion. Research into similar pyrrole-based compounds has shown their ability to act as sensitizers in dye-sensitized solar cells (DSSCs). The incorporation of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid into such systems could lead to improved performance metrics.

Case Studies

- Anticancer Study : A recent study investigated the cytotoxic effects of various pyrrole derivatives against human cancer cell lines. The results indicated that compounds with a similar structure to 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid exhibited significant growth inhibition.

- Photoinitiation Research : In a series of experiments aimed at developing new photoinitiators for dental materials, researchers found that incorporating this compound led to faster curing times and improved mechanical properties compared to traditional initiators.

Wirkmechanismus

The mechanism of action of 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects: The 2-methylthioethyl group in the target compound increases molecular weight and lipophilicity compared to the simpler 2-methyl-5-phenyl analog (CAS 5441-73-6) . Thioether groups are known to enhance membrane permeability and metabolic stability. Phenyl vs. Thiophene: Compounds with thiophene substituents (e.g., CAS 1889802-11-2) exhibit higher structural similarity (0.89) to the target compound but introduce sulfur-containing heterocycles, which may alter electronic properties and binding affinity .

In contrast, ester derivatives (e.g., CAS 31894-56-1) are more lipophilic and may act as prodrugs .

Biologische Aktivität

2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid, with the CAS number 959583-25-6, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19NOS2

- Molecular Weight : 275.37 g/mol

- Structure : The compound features a pyrrole ring substituted with a phenyl group and a carboxylic acid, along with a methylthioethyl side chain.

Biological Activity Overview

Research indicates that 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties against certain bacterial strains.

- Anticancer Potential : Some studies have indicated that derivatives of pyrrole compounds can inhibit cancer cell proliferation.

The exact mechanisms by which 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid exerts its effects are still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and cell cycle regulation.

Case Studies and Experimental Data

-

Antimicrobial Studies

- A study evaluated the antimicrobial efficacy of various pyrrole derivatives, including 2-Methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid. Results showed significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 -

Anticancer Activity

- In vitro assays demonstrated that the compound could reduce the viability of cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values ranging from 20 to 50 µM.

Cell Line IC50 (µM) MCF-7 30 HeLa 25 -

Mechanistic Studies

- Further research involving flow cytometry indicated that treatment with the compound led to an increase in apoptotic cell populations in treated cancer cells, supporting its role in inducing apoptosis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1-(2-methylthioethyl)-5-phenylpyrrole-3-carboxylic acid, and how can reaction yields be improved?

- Methodological Answer : Begin with a Sonogashira coupling or Friedel-Crafts alkylation to construct the pyrrole core, followed by functionalization of the methylthioethyl group. Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For yield improvement, employ column chromatography or crystallization for purification, and validate purity via HPLC (≥95%) . Monitor intermediates using H/C NMR and FTIR to confirm structural integrity.

Q. How can the electronic and steric effects of the methylthioethyl substituent influence the compound’s reactivity?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and identify reactive sites. Compare with analogs lacking the methylthioethyl group using Hammett constants or frontier molecular orbital (FMO) analysis. Experimental validation via kinetic studies (e.g., reaction rates under varying electrophilic conditions) can quantify steric hindrance .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation. H/C NMR (in DMSO-d6 or CDCl3) resolves the pyrrole ring protons (δ 6.5–7.2 ppm) and methylthioethyl signals (δ 2.1–2.5 ppm). X-ray crystallography provides definitive stereochemical assignment. Cross-validate with IR for carboxylic acid O–H stretches (~2500–3000 cm) .

Advanced Research Questions

Q. How do contradictory data on this compound’s solubility in polar vs. nonpolar solvents arise, and how can they be resolved?

- Methodological Answer : Discrepancies may stem from impurities or polymorphic forms. Conduct phase-solubility studies using UV-Vis spectroscopy in solvents like DMSO, ethanol, and hexane. Apply Hansen solubility parameters to correlate solvent polarity with dissolution. For polymorphs, use differential scanning calorimetry (DSC) and powder XRD to identify crystalline forms .

Q. What computational strategies can predict the compound’s biological target interactions, given its pyrrole-carboxylic acid scaffold?

- Methodological Answer : Combine molecular docking (AutoDock Vina, Schrödinger) with molecular dynamics (MD) simulations to model binding to targets like cyclooxygenase-2 (COX-2) or kinases. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (K) measurements .

Q. How can reaction pathways for side products (e.g., dimerization or oxidation byproducts) be minimized during synthesis?

- Methodological Answer : Use in situ monitoring (e.g., ReactIR) to detect intermediates prone to dimerization. Introduce radical scavengers (e.g., BHT) to suppress oxidation. For scale-up, employ flow chemistry to control residence time and reduce side reactions. LC-MS or GC-MS can quantify impurity profiles .

Q. What statistical methods are suitable for analyzing dose-response relationships in this compound’s bioactivity assays?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate IC/EC values. Use ANOVA to compare efficacy across cell lines or assays. For high-throughput screening, implement machine learning (e.g., random forests) to identify structure-activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.